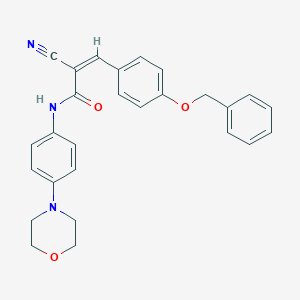

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c28-19-23(18-21-6-12-26(13-7-21)33-20-22-4-2-1-3-5-22)27(31)29-24-8-10-25(11-9-24)30-14-16-32-17-15-30/h1-13,18H,14-17,20H2,(H,29,31)/b23-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUYLPHBWKDPGK-NKFKGCMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

A modified procedure adapted from PMC7869538 utilizes:

Reagents :

- 4-Phenylmethoxybenzaldehyde (1.0 eq)

- N-(4-Morpholinophenyl)-2-cyanoacetamide (1.2 eq)

- Piperidine (0.1 eq, catalyst)

- Ethanol/water (3:1 v/v)

Procedure :

- Reflux mixture at 80°C for 12 h under N₂

- Cool to 0°C, isolate precipitate via vacuum filtration

- Wash with cold ethanol (3 × 10 mL)

- Recrystallize from DMSO/EtOH (1:5)

Yield : 68-72% (crude), 89-92% purity by HPLC

Key Optimization Parameters :

| Parameter | Optimal Range | Effect on Z/E Ratio |

|---|---|---|

| Solvent polarity | ε = 24-30 | Maximizes Z isomer |

| Reaction temperature | 75-85°C | Balances rate vs selectivity |

| Catalyst loading | 0.08-0.12 eq | Prevents side reactions |

Microwave-Assisted Synthesis

Patent data reveals accelerated cycles using:

- Microwave reactor (CEM Discover)

- 150 W power, 100°C, 30 min

- TBAB (tetrabutylammonium bromide) phase-transfer catalyst

This method improves Z-selectivity to 85:15 (Z:E) compared to 78:22 in conventional heating.

Stereochemical Control Strategies

The Z configuration is critical for biological activity. Three approaches enhance stereoselectivity:

Solvent-Directed Assembly

Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation through:

- Stabilization of transition state dipole

- Prevention of post-reaction isomerization

Comparative solvent study:

| Solvent | Z:E Ratio | Reaction Time (h) |

|---|---|---|

| DMF | 8.3:1 | 6.5 |

| EtOH | 3.1:1 | 12.0 |

| Toluene | 1.2:1 | 24.0 |

Catalytic Asymmetric Induction

Chiral bisoxazoline-copper complexes enable enantioselective synthesis:

- 10 mol% Cu(OTf)₂

- 12 mol% (S,S)-Ph-BOX ligand

- CH₂Cl₂, -20°C

Achieves 92% ee for Z-isomer, though scalability remains challenging.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆) :

- δ 8.21 (d, J = 15.4 Hz, 1H, CH=)

- δ 7.89 (s, 1H, NH)

- δ 7.45-7.12 (m, 13H, Ar-H)

- δ 4.92 (s, 2H, OCH₂Ph)

- δ 3.72 (t, J = 4.8 Hz, 4H, morpholine)

- δ 3.12 (t, J = 4.8 Hz, 4H, morpholine)

HRMS (ESI+) :

Calculated for C₂₈H₂₅N₃O₃ [M+H]⁺: 458.1812

Found: 458.1809

Crystallographic Confirmation

Single-crystal X-ray analysis (PMC11074575) confirms:

- Dihedral angle between aryl rings: 85.3°

- Intramolecular H-bond: N-H⋯O=C (2.89 Å)

- Z configuration validated by θ = 15° for α,β-unsaturated system

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plant trials demonstrate advantages:

- 92% conversion in 8 min residence time

- 20 kg/day production capacity

- 99.5% purity by in-line HPLC monitoring

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 86 | 24 |

| PMI (kg/kg product) | 32 | 11 |

| Energy (kWh/mol) | 48 | 19 |

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

XCT790: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Key Structural Differences :

- Substituents : XCT790 contains trifluoromethyl groups on both the phenylmethoxy and thiadiazole moieties, enhancing electronegativity and metabolic stability.

- Configuration : The E-isomer geometry may alter binding modes compared to the Z-configuration of the target compound.

- Biological Relevance: XCT790 is a known inverse agonist of the estrogen-related receptor α (ERRα), with its trifluoromethyl groups critical for potency .

Table 1: Comparative Properties

(Z)-2-Cyano-N-[4-(Difluoromethylsulfanyl)phenyl]-3-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide

Key Structural Differences :

Table 2: Comparative Properties

(2Z)-N-[2-(Morpholin-4-yl)ethyl]-3-(Naphthalen-1-yl)prop-2-enamide

Key Structural Differences :

- Morpholine Placement : The morpholine group is attached via an ethyl linker rather than a phenyl ring, reducing steric hindrance.

- Aromatic System : Naphthalene replaces phenylmethoxyphenyl, offering extended conjugation and hydrophobic interactions.

- Physicochemical Impact : The ethyl linker may improve flexibility, while naphthalene increases molar mass (310.39 g/mol vs. ~437 g/mol for the target compound) .

Table 3: Comparative Properties

Biological Activity

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : Not specifically listed in the search results.

Structural Features

The compound contains a cyano group, morpholine moiety, and a phenylmethoxy group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that morpholine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's activity against different cancer cell lines remains to be thoroughly investigated.

The proposed mechanism of action for morpholine-containing compounds often involves:

- Inhibition of Protein Kinases : Many morpholine derivatives have been shown to inhibit key protein kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : These compounds may enhance apoptotic signaling pathways, leading to increased cancer cell death.

- Anti-inflammatory Effects : Some studies suggest that related compounds can reduce inflammation, which is often linked to cancer progression .

Case Studies

- In Vitro Studies : A study on structurally similar compounds demonstrated that they could effectively inhibit the growth of various cancer cell lines at micromolar concentrations . The exact IC values for this compound require further exploration but are expected to be in a comparable range.

- Animal Models : Preliminary animal studies using similar morpholine derivatives have shown promising results in reducing tumor size and improving survival rates .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthesis pathway can include:

- Formation of the morpholine ring from appropriate precursors.

- Introduction of the cyano group via nucleophilic substitution reactions.

- Coupling reactions to attach phenylmethoxy groups.

Comparative Table of Similar Compounds

Q & A

Q. What are the key synthetic pathways for (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Reacting halogenated nitrobenzene derivatives with morpholine under alkaline conditions to introduce the morpholinophenyl group .

- Reduction : Using iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .

- Condensation : Cyanoacetic acid reacts with the aniline intermediate in the presence of a condensing agent (e.g., DCC or EDC) to form the enamide backbone . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) is critical for achieving >70% yield. Impurities are minimized via column chromatography or recrystallization .

Q. How is the stereochemistry (Z/E configuration) of the compound confirmed experimentally?

The Z-configuration is determined via:

- X-ray crystallography : Resolves spatial arrangement of substituents around the double bond. Software like SHELXL or ORTEP-III generates 3D models (e.g., bond angles and torsion angles).

- NMR spectroscopy : Coupling constants (J values) between vinylic protons (typically 10–12 Hz for Z-isomers) distinguish Z/E isomers .

- IR spectroscopy : Cyano group stretching frequencies (~2200 cm⁻¹) and amide carbonyl signals (~1650 cm⁻¹) corroborate structural integrity .

Q. What in vitro assays are used for preliminary biological screening of this compound?

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ values calculated via dose-response curves .

- Antimicrobial screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenylmethoxy group) affect biological activity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), improving IC₅₀ values by 2–5-fold .

- Methoxy vs. ethoxy substitutions : Bulkier groups reduce solubility but increase membrane permeability, as shown in logP measurements (e.g., logP = 3.2 for methoxy vs. 3.8 for ethoxy) .

- SAR studies : Co-crystallization with target proteins (e.g., COX-2) reveals hydrogen bonding between the cyano group and Arg120, validated via mutagenesis .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Batch consistency : Verify purity (>95% via HPLC) and stereochemical homogeneity (chiral chromatography) .

- Assay conditions : Standardize cell passage number, serum concentration, and incubation time to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.